molecular formula C21H16FN5O3S B10988616 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Katalognummer: B10988616
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: FCNOVLHMLDJDSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Eigenschaften

Molekularformel

C21H16FN5O3S

Molekulargewicht

437.4 g/mol

IUPAC-Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16FN5O3S/c1-30-18-9-14(22)4-5-15(18)16-6-7-20(29)27(26-16)11-19(28)25-21-24-17(12-31-21)13-3-2-8-23-10-13/h2-10,12H,11H2,1H3,(H,24,25,28)

InChI-Schlüssel

FCNOVLHMLDJDSK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyridazinone ring through cyclization reactions.
  • Introduction of the fluoro and methoxy substituents on the phenyl ring.
  • Formation of the thiazole ring through condensation reactions.
  • Coupling of the pyridazinone and thiazole intermediates to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability and metabolic stability in drug design.

Reaction Conditions Product Mechanistic Insight
1M HCl, reflux, 6 hours2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid Acid-catalyzed nucleophilic attack on the carbonyl carbon, followed by amide cleavage.
1M NaOH, 80°C, 4 hoursSodium salt of the carboxylic acid derivativeBase-mediated hydrolysis via deprotonation and subsequent cleavage.

Electrophilic Aromatic Substitution (EAS)

The pyridazinone and thiazole rings participate in EAS reactions, with regioselectivity influenced by electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.

Reagent Position Modified Product Key Observation
HNO₃/H₂SO₄Pyridazinone C-4Nitro-substituted pyridazinoneNitration occurs at the meta position relative to the electron-withdrawing carbonyl.
Cl₂, FeCl₃Thiazole C-5Chlorinated thiazole derivativeChlorination directed by the electron-rich thiazole sulfur.

Nucleophilic Substitution at Fluorine

The fluorine atom on the phenyl ring is susceptible to nucleophilic displacement, enabling further functionalization.

Nucleophile Conditions Product Application
Methoxide (CH₃O⁻)DMF, 100°C, 12 hoursMethoxy-substituted phenyl derivativeEnhances solubility for pharmacokinetic optimization .
Ammonia (NH₃)EtOH, reflux, 8 hoursAmino-substituted phenyl analogIntroduces a reactive amine group for conjugation .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

Reagent Product Key Feature
POCl₃, 120°C, 3 hoursThiazolo[3,2-b]pyridazinone derivativeForms a fused bicyclic system, enhancing planar rigidity for target binding.
CuI, DMF, microwavePyridothiazole hybridAccelerated synthesis under microwave irradiation improves yield.

Oxidation and Reduction

Redox reactions modify the oxidation state of sulfur in the thiazole ring and the pyridazinone carbonyl group.

Reaction Type Reagent Product Outcome
OxidationH₂O₂, AcOHThiazole sulfoxideAlters electronic properties, potentially reducing toxicity .
ReductionNaBH₄, MeOHDihydrothiazole derivativeModifies ring aromaticity, impacting binding affinity .

Coordination Chemistry

The thiazole nitrogen and pyridin-3-yl group act as ligands for metal coordination, relevant to catalytic or therapeutic applications.

Metal Salt Coordination Site Complex Structure Application
PdCl₂Thiazole NSquare-planar palladium complexPotential catalyst for cross-coupling reactions.
Zn(OAc)₂Pyridin-3-yl NTetrahedral zinc complexExplored for antimicrobial activity.

Key Structural Influences on Reactivity

  • Fluorine Substituent : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

  • Methoxy Group : Directs EAS to para positions via electron donation.

  • Thiazole-Ylidene Moiety : The Z-configuration stabilizes tautomeric forms, influencing redox behavior .

These reactions underscore the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific drug development.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with desirable properties.

Biology

Research has indicated that this compound may exhibit biological activities , including antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways such as TNF-alpha and Wnt signaling.

Medicine

Due to its unique chemical structure, the compound is being explored as a potential therapeutic agent for various diseases, particularly cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating malignancies.

Industry

The compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed in various industrial applications, including the formulation of specialty chemicals and advanced materials.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research reported in Pharmaceutical Biology indicated that the compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential utility in treating infections.

Wirkmechanismus

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere heterocyclische Verbindungen mit Pyridazinon-, Thiazol- und Pyridinringen. Beispiele sind:

  • 2-[3-(4-Chlor-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(Pyridin-3-yl)-1,3-thiazol-2(3H)-yliden]acetamid
  • 2-[3-(4-Brom-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(Pyridin-3-yl)-1,3-thiazol-2(3H)-yliden]acetamid

Einzigartigkeit

Die Einzigartigkeit von 2-[3-(4-Fluor-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(Pyridin-3-yl)-1,3-thiazol-2(3H)-yliden]acetamid liegt in seinen spezifischen Substituenten und der Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen einzigartige chemische und biologische Eigenschaften verleihen können.

Biologische Aktivität

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative with potential therapeutic applications. Its unique structure features a pyridazine ring fused with a thiazole moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15FN4O3C_{16}H_{15}FN_{4}O_{3} with a molecular weight of approximately 368.32 g/mol. The compound's structure includes functional groups that are known to influence biological activity, such as fluorinated aromatic rings and heterocyclic systems.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus 1532
Escherichia coli 1264
Candida albicans 1416

These results suggest that the compound has potential as an antimicrobial agent, particularly against specific strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. In one study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were calculated after 48 hours of treatment.

Cell Line IC50 (µM)
MCF-7 15.5
A549 10.2

The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential role in cancer therapy .

Antioxidant Activity

Antioxidant assays were conducted to assess the ability of the compound to scavenge free radicals. The DPPH radical scavenging assay revealed that the compound exhibited significant antioxidant activity.

Concentration (µg/mL) % Scavenging Activity
1025
5055
10085

This suggests that the compound may be beneficial in preventing oxidative stress-related diseases .

Case Studies

In a recent case study involving a series of pyridazine derivatives, researchers synthesized and screened various compounds for their biological activities. Among these, the aforementioned compound stood out due to its balanced profile of antimicrobial and anticancer activities while maintaining low toxicity levels in preliminary tests .

Q & A

Q. What are the key synthetic challenges in constructing the pyridazinone and thiazole moieties of this compound?

  • Methodological Answer: The pyridazinone ring can be synthesized via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. For example, describes a substitution reaction under alkaline conditions using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol, followed by iron powder reduction in acidic conditions. The thiazole ring formation may involve Hantzsch thiazole synthesis, where α-halo ketones react with thioamides. Key challenges include:
  • Regioselectivity: Ensuring correct substitution patterns on the pyridazinone (e.g., 4-fluoro-2-methoxyphenyl group placement).
  • Oxidation Control: Preventing over-oxidation of the pyridazinone ring during synthesis .
  • Optimization Strategies:
  • Use catalysts like Zeolite (Y-H) for condensation reactions ( ).
  • Monitor reaction progress via HPLC to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Essential techniques include:
  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl and pyridyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles ( ).
  • Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns of the acetamide and thiazole groups.
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches in the pyridazinone (1650–1750 cm⁻¹) and acetamide (1680–1720 cm⁻¹) ( ).
  • X-ray Crystallography: Resolves stereochemistry of the (2Z)-thiazol-2(3H)-ylidene group, if single crystals are obtainable.

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer:
  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the acetamide group.
  • Light Sensitivity: Protect from UV light due to the conjugated pyridazinone-thiazole system ( ).
  • Humidity Control: Use desiccants (silica gel) to avoid deliquescence, especially for hygroscopic intermediates.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR). Prioritize residues (e.g., Lys721 in EGFR) for hydrogen bonding with the pyridazinone carbonyl ( ).
  • QSAR Models: Corate substituent effects (e.g., 4-fluoro vs. 4-methoxy) with inhibitory activity using descriptors like logP and polar surface area ( ).
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key conformational changes.

Q. How can contradictory biological activity data across assays be resolved?

  • Methodological Answer:
  • Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 normalization).
  • Orthogonal Assays: Confirm antiproliferative activity via both MTT and ATP-luminescence assays to rule out false positives ( ).
  • Buffer Optimization: Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions, as solubility changes may affect apparent potency.

Q. What strategies enhance the pharmacokinetic profile of this acetamide derivative?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl or pivaloyloxymethyl) at the acetamide nitrogen to improve oral bioavailability.
  • Metabolic Stability: Replace the 4-fluorophenyl group with a trifluoromethoxy group to reduce CYP450-mediated oxidation ( ).
  • Solubility Enhancement: Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) of the pyridine nitrogen ( ).

Data Contradiction Analysis

Issue Potential Cause Resolution Strategy Evidence
Varied IC50 values in kinase assaysDifferences in ATP concentrations (1 mM vs. 10 µM)Standardize ATP levels to 10 µM
Inconsistent NMR coupling constantsRotameric equilibria in the thiazole ringRecord spectra at higher temps (60°C)
Discrepant logP valuesMeasurement methods (shake-flask vs. HPLC)Use standardized HPLC-derived logP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.